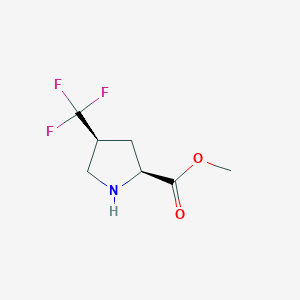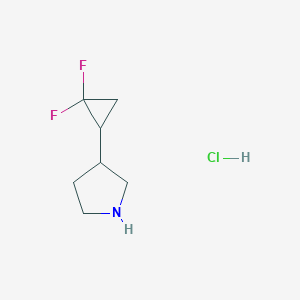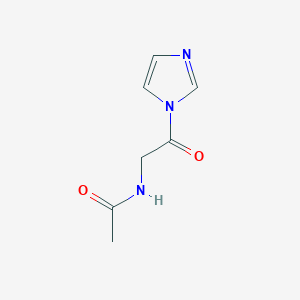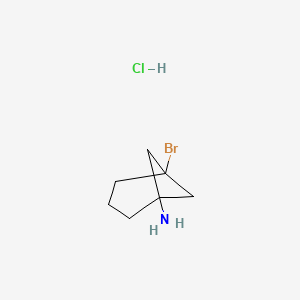
5-Bromonorpinan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H12BrN.HCl It is a bicyclic amine derivative, characterized by the presence of a bromine atom at the 5-position of the bicyclo[311]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride typically involves the bromination of bicyclo[3.1.1]heptan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at low to moderate levels to prevent over-bromination or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[3.1.1]heptan-1-amine by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are often performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents such as ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted bicyclo[3.1.1]heptan-1-amines.
Oxidation: Formation of bicyclo[3.1.1]heptan-1-one or bicyclo[3.1.1]heptane-1-carboxylic acid.
Reduction: Formation of bicyclo[3.1.1]heptan-1-amine.
Applications De Recherche Scientifique
Chemistry: 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to interact with specific biological targets, providing insights into the mechanisms of action of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile scaffold for the synthesis of drug candidates with improved pharmacological properties.
Industry: In the industrial sector, 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymerization and catalysis.
Mécanisme D'action
The mechanism of action of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The bicyclic structure provides a rigid framework that enhances the compound’s stability and bioavailability. The exact pathways and molecular targets involved in its mechanism of action depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptan-1-amine: The non-brominated analog of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride.
5-Chlorobicyclo[3.1.1]heptan-1-amine hydrochloride: A similar compound with a chlorine atom instead of a bromine atom at the 5-position.
5-Fluorobicyclo[3.1.1]heptan-1-amine hydrochloride: A fluorinated analog with a fluorine atom at the 5-position.
Uniqueness: 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom enhances the compound’s reactivity and can influence its biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13BrClN |
|---|---|
Poids moléculaire |
226.54 g/mol |
Nom IUPAC |
5-bromobicyclo[3.1.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-2-1-3-7(9,4-6)5-6;/h1-5,9H2;1H |
Clé InChI |
GHWMLQGOLGVJTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C1)(C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






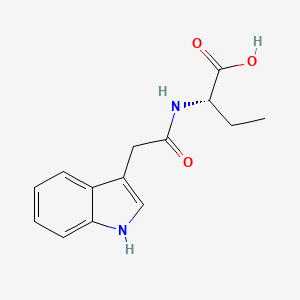
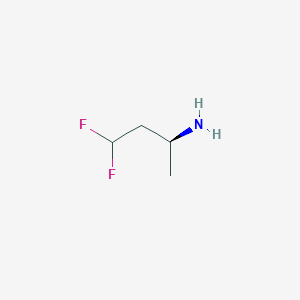
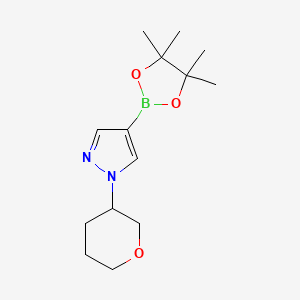
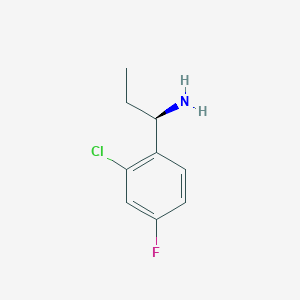


![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
